
L-Rhamnoascorbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Rhamnoascorbic acid: is a derivative of ascorbic acid (vitamin C) that incorporates a rhamnose sugar moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Rhamnoascorbic acid typically involves the incorporation of a rhamnose unit into the ascorbic acid structure. One common method is the glycosylation of ascorbic acid with rhamnose under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and often requires elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process typically includes the purification of the product through crystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Rhamnoascorbic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Metal ions (e.g., copper, iron), oxygen
Reduction: Sodium borohydride, hydrogen gas
Substitution: Various nucleophiles, acidic or basic conditions
Major Products Formed
Oxidation: Dehydroascorbic acid
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
L-Rhamnoascorbic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Rhamnoascorbic acid primarily involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms, enhancing the overall antioxidant defense system . Additionally, it may modulate intracellular signaling pathways, such as the NFκB/TNFα pathway, to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
L-Rhamnoascorbic acid can be compared with other similar compounds, such as:
L-Ascorbic acid: The parent compound, known for its potent antioxidant properties and essential role in collagen synthesis.
Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to the active form in the body.
L-Arabinoascorbic acid: Another derivative of ascorbic acid with similar antioxidant properties but different structural features.
This compound is unique due to the presence of the rhamnose moiety, which may enhance its stability and bioavailability compared to other ascorbic acid derivatives .
Propriétés
Numéro CAS |
27180-08-1 |
|---|---|
Formule moléculaire |
C7H10O6 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
(2R)-2-[(1S,2S)-1,2-dihydroxypropyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C7H10O6/c1-2(8)3(9)6-4(10)5(11)7(12)13-6/h2-3,6,8-11H,1H3/t2-,3-,6+/m0/s1 |
Clé InChI |
ZMMZCADSCOTBGA-SFCRRXBPSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
SMILES canonique |
CC(C(C1C(=C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


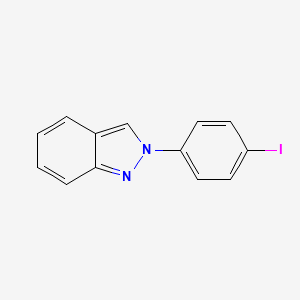
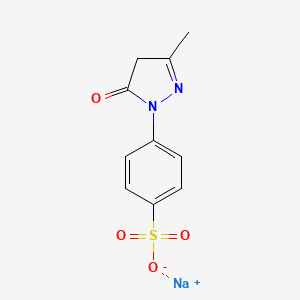
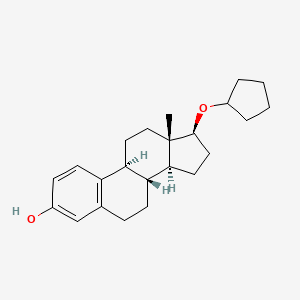


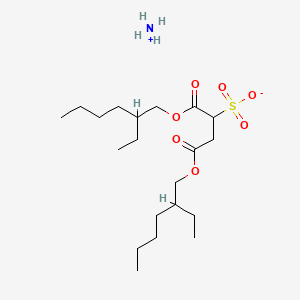

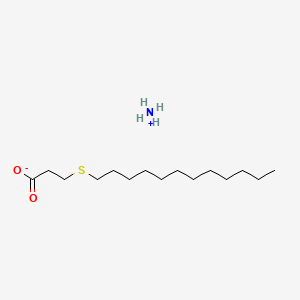
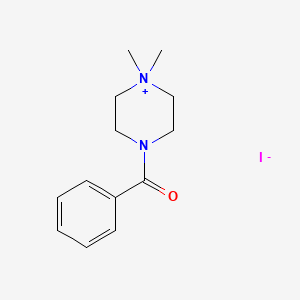
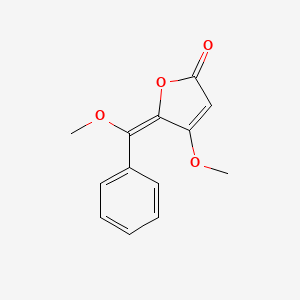
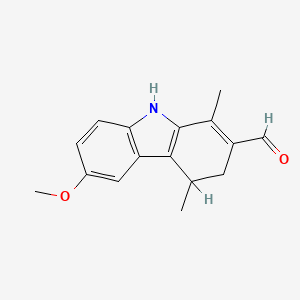
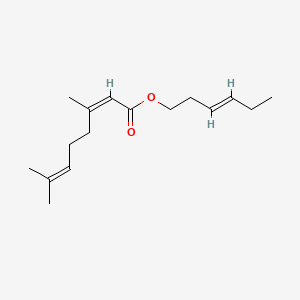
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)

